(6-Bromo-5-chloropyridin-2-yl)methanol
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Overview
Description
(6-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of pyridine, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for (6-Bromo-5-chloropyridin-2-yl)methanol often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (6-Bromo-5-chloropyridin-2-yl)carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
(6-Bromo-5-chloropyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the chlorine atom.
(6-Bromo-5-methoxypyridin-2-yl)methanol: Contains a methoxy group instead of a chlorine atom.
(5-Bromo-2-chloropyridin-3-yl)methanol: Different position of the halogen atoms on the pyridine ring.
Uniqueness
(6-Bromo-5-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific applications in research and industry .
Biological Activity
(6-Bromo-5-chloropyridin-2-yl)methanol is a pyridine derivative with notable biological activity, primarily attributed to its structural features that facilitate interaction with various biological macromolecules. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 222.47 g/mol. The presence of bromine and chlorine atoms on the pyridine ring enhances its reactivity, allowing it to participate in various chemical transformations crucial for biological interactions.
Mechanisms of Biological Activity
1. Interaction with Biological Macromolecules
The halogen substituents on the pyridine ring can engage in halogen bonding, which may influence the conformation and function of proteins and nucleic acids. Additionally, the hydroxyl group can form hydrogen bonds, further contributing to the compound's biological activity.
2. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. The compound's mechanism may involve the inhibition of essential bacterial enzymes, disrupting metabolic pathways critical for bacterial survival .
3. Anticancer Activity
Research suggests that this compound may also possess anticancer properties, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The compound's ability to inhibit cell proliferation has been linked to its interactions with specific molecular pathways involved in cancer development, potentially leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observations |
---|---|---|
Antimicrobial | MRSA, Pseudomonas aeruginosa | Effective against multiple strains |
Anticancer | HeLa, A549 | Inhibitory effects on cell proliferation |
Mechanism | Enzyme inhibition | Disruption of metabolic pathways |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of this compound, researchers reported significant cytotoxic effects on HeLa cells, with IC50 values indicating potent activity. The compound was found to induce apoptosis through the activation of specific signaling pathways that regulate cell cycle progression and survival .
Table 2: Comparison with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
(5-Bromo-6-fluoropyridin-2-yl)methanol | 1227585-65-0 | Contains fluorine instead of chlorine |
(5-Chloro-6-bromopyridin-2-yl)methanol | 40473-01-6 | Variants in halogen positions |
3-Bromo-5-chloro-pyridine | 40473-01-6 | Lacks the methanol group |
The unique arrangement of bromine and chlorine atoms in this compound influences its reactivity profile and biological activity compared to structurally similar compounds. This specificity makes it a valuable target for further research in medicinal chemistry.
Properties
IUPAC Name |
(6-bromo-5-chloropyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUAZNSDELASGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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